molecular formula C20H21N5O2S B3202836 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021218-99-4

3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No.: B3202836
CAS No.: 1021218-99-4
M. Wt: 395.5 g/mol
InChI Key: ZSNGGLHVPQZHFS-UHFFFAOYSA-N
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Description

3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This synthetic small molecule belongs to a class of 3,6-disubstituted pyridazine derivatives that have been identified as potent ligands for muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors critical for central nervous system (CNS) function . The core structure of this compound features a pyridazine ring substituted at the 3-position with a (pyridin-3-ylsulfonyl)piperazine group and at the 6-position with an ortho-tolyl (2-methylphenyl) group. This specific architecture is designed to interact with the orthosteric site of mAChRs. Research on closely related analogs has demonstrated that such compounds can function as pan-muscarinic antagonists, showing activity across multiple receptor subtypes (M1-M5) . A key characteristic of this chemical series is its effective penetration of the blood-brain barrier, making it a valuable tool for investigating cholinergic pathways within the central nervous system . The primary research application of this compound is in the pharmacological study of neurodegenerative and neuropsychiatric disorders. By modulating muscarinic receptor activity, researchers can explore potential therapeutic strategies for conditions such as Parkinson's disease, where selective M4 receptor inhibition has shown promise for symptomatic treatment . This compound is supplied for non-clinical, in-vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methylphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-11-13-25(14-12-24)28(26,27)17-6-4-10-21-15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNGGLHVPQZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the pyridin-3-ylsulfonyl and piperazin-1-yl groups through nucleophilic substitution reactions. The o-tolyl group is then introduced via a Friedel-Crafts alkylation reaction. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification processes such as crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine core and sulfonylpiperazine group enable nucleophilic substitution (S<sub>N</sub>Ar) at electron-deficient positions. For example:

  • Piperazine Ring Functionalization : The sulfonamide-linked piperazine can undergo alkylation or acylation. In analogs, reactions with sulfonyl chlorides or acid chlorides yield derivatives with modified electronic properties .

  • Pyridazine Core Reactivity : The 3-position of pyridazine is susceptible to substitution. In structurally similar compounds, bromine or chlorine atoms at this position are replaced via palladium-catalyzed coupling .

Table 1 : Substitution Reactions in Analogous Pyridazine Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Piperazine sulfonylationPyridine-3-sulfonyl chloride, Et<sub>3</sub>N, DCM65–78
Buchwald-Hartwig couplingPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, 110°C80–92
SNAr with aminesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C70–85

Cross-Coupling Reactions

The o-tolyl group and pyridazine ring participate in transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Boronic acids react with halogenated pyridazines. For instance, 6-bromo-pyridazine derivatives coupled with o-tolylboronic acid yield biaryl products .

  • C–H Activation : Direct functionalization of the pyridazine core using palladium/copper catalysts has been demonstrated in triazole-fused analogs .

Key Data :

  • A palladium-catalyzed reaction with 3-pyridyl lithium sulfinate achieved 92% yield under optimized conditions (p-OMe-dppe ligand, 150°C) .

  • Suzuki coupling of 6-bromo-3-(piperazinyl)pyridazine with o-tolylboronic acid gave 85% yield .

Hydrolysis and Oxidation

The sulfonamide bridge and pyridazine ring are sensitive to hydrolytic and oxidative conditions:

  • Sulfonamide Hydrolysis : Under acidic conditions (HCl, H<sub>2</sub>O/THF), the sulfonyl group can hydrolyze to a sulfonic acid, though this is rare due to its stability .

  • Pyridazine Oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) convert pyridazine to pyridazine N-oxide, altering electronic properties .

Stability Note :
The compound is stable under physiological pH but degrades in concentrated sulfuric acid .

Functional Group Transformations

  • Reduction of Nitro Groups : In intermediates, nitro groups at the pyridazine 4-position are reduced to amines using H<sub>2</sub>/Pd-C (90% yield) .

  • Sulfonamide Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Table 2 : Functional Group Reactivity

Functional GroupReactionProductYield (%)
SulfonamideAlkylation (CH<sub>3</sub>I)N-methylpiperazinium derivative65
Pyridazine C–H bondBromination (NBS)4-bromopyridazine72

Biological Activity and Reactivity

While not directly studied, structural analogs exhibit:

  • Urease Inhibition : Pyridylpiperazine sulfonamides show IC<sub>50</sub> values of 0.47–21 μM .

  • Kinase Inhibition : Similar pyridazines inhibit CDK4/6 with nanomolar potency .

Mechanistic Insight :
The sulfonyl group enhances binding to enzymatic active sites via H-bonding, while the o-tolyl group contributes to hydrophobic interactions .

Synthetic Routes and Scalability

The compound is synthesized via a three-step sequence:

  • S<sub>N</sub>Ar Reaction : 2,4-difluoronitrobenzene reacts with piperazine to form the diamino intermediate .

  • Sulfonylation : Pyridine-3-sulfonyl chloride is coupled to the piperazine under basic conditions .

  • Suzuki Coupling : Introduction of o-tolyl via palladium catalysis .

Optimized Conditions :

  • Use of microwave irradiation reduces reaction time from 48 hours to 2 hours .

  • Chromatography-free purification is achievable by precipitation .

Scientific Research Applications

3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine and similar pyridazine derivatives:

Compound Name Substituent at Position 3 Substituent at Position 6 Key Features Biological Activity (Reported) Reference
This compound 4-(Pyridin-3-ylsulfonyl)piperazin-1-yl o-Tolyl (2-methylphenyl) Sulfonyl group enhances polarity; o-tolyl increases lipophilicity Not explicitly reported (hypothetical kinase inhibition) -
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-(4-Chlorophenyl)piperazin-1-yl H (as 3(2H)-one) Chlorophenyl group adds electron-withdrawing effects; pyridazinone core Acetylcholinesterase inhibitory activity
MW069a (3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) 4-(Pyridin-4-yl) 4-(Pyrimidin-2-yl)piperazin-1-yl Dual heterocyclic substituents; pyrimidinylpiperazine enhances solubility p38αMAPK inhibition (neurotherapeutic applications)
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-pyrazol-1-yl Smaller substituents (piperidine vs. piperazine); pyrazole adds rigidity Structural studies (no reported bioactivity)

Key Observations:

Substituent Effects: The sulfonyl group in the main compound distinguishes it from analogs with chlorophenyl () or pyrimidinylpiperazine () groups. Sulfonyl moieties are known to improve binding affinity to polar enzyme pockets (e.g., kinases) .

Synthetic Routes: The main compound likely employs amination (for piperazine attachment) and Suzuki coupling (for o-tolyl introduction), as seen in the synthesis of MW069a . In contrast, pyridazinone derivatives (e.g., ) are synthesized via reflux in glacial acetic acid, emphasizing the role of reaction conditions in modulating substituent placement .

The sulfonyl group may enhance interactions with ATP-binding pockets in kinases. Compared to acetylcholinesterase inhibitors (), the main compound’s bulkier substituents may reduce efficacy against smaller enzymatic targets.

Biological Activity

3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyridazine core with piperazine and pyridine sulfonyl moieties, making it a versatile candidate for drug development. The synthesis typically involves multi-step reactions, including:

  • Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Piperazine Group : Nucleophilic substitution of halogenated derivatives with piperazine.
  • Sulfonation : Incorporation of the pyridine sulfonyl group through sulfonation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM.
  • Enterococcus faecalis : Similar MIC values indicating bactericidal properties.

The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways, which are critical for bacterial growth and replication.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The observed effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

These activities suggest potential therapeutic applications in oncology, warranting further investigation into its efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cellular functions.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A recent study evaluated its activity against biofilms formed by MRSA and other pathogens, showing significant reductions in biofilm formation compared to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation into its anticancer properties revealed that derivatives with specific substituents enhanced cytotoxicity against breast cancer cell lines, indicating structure-activity relationships that could guide future drug design .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus15.625 - 62.5 μM
AntibacterialEnterococcus faecalis15.625 - 62.5 μM
AnticancerBreast cancer cell lineIC50 = 12 μM

Q & A

Basic: What are the recommended strategies for optimizing the synthesis yield of this compound, considering its complex heterocyclic structure?

Answer:
Optimizing synthesis requires addressing challenges in forming the pyridazine core and sulfonyl-piperazine linkage. Key strategies include:

  • Stepwise coupling : Isolate intermediates (e.g., pyridazine-piperazine precursors) to reduce side reactions during sulfonation .
  • Catalytic systems : Use Pd-mediated cross-coupling for aryl-substituted pyridazines, as demonstrated in structurally similar compounds .
  • Computational guidance : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing optimal conditions (e.g., solvent polarity, temperature) .
  • Purification : Implement column chromatography with gradient elution to separate stereoisomers or sulfonation byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity, particularly the sulfonyl-piperazine linkage?

Answer:

  • X-ray crystallography : Resolve bond angles and torsional strain in the sulfonyl-piperazine moiety, as applied to analogous pyridazine derivatives .
  • NMR spectroscopy :
    • 1^1H NMR: Identify coupling between piperazine protons (δ 2.5–3.5 ppm) and pyridazine aromatic protons (δ 7.0–8.5 ppm) .
    • 13^{13}C NMR: Confirm sulfonyl group integration (C-SO2_2 resonance at ~110 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to distinguish from decomposition products .

Advanced: How can computational modeling predict and explain the compound’s bioactivity against enzymatic targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like viral proteases or bacterial enzymes. Focus on sulfonyl oxygen hydrogen bonds and π-π stacking with the o-tolyl group .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories; quantify binding free energy (MM-PBSA) to rank affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antiplatelet or antiviral IC50_{50} values from analogous pyridazines .

Advanced: What methodologies resolve contradictions in reported biological activities across cell-based assays?

Answer:
Contradictions may arise from assay conditions or cell-line variability. Mitigate via:

  • Standardized protocols : Use identical cell passages, serum concentrations, and endpoint measurements (e.g., ATP levels vs. microscopy) .
  • Meta-analysis : Pool data from multiple studies (e.g., anti-inotropic vs. antibacterial assays) to identify structure-activity trends .
  • Orthogonal assays : Validate platelet aggregation inhibition with parallel flow cytometry (P-selectin expression) and aggregometry .

Basic: What are critical considerations for maintaining compound stability during pharmacological studies?

Answer:

  • Storage : Use amber vials under inert gas (N2_2) at −20°C to prevent sulfonyl hydrolysis or piperazine oxidation .
  • Solvent selection : Avoid protic solvents (e.g., MeOH) in stock solutions; use DMSO-dried aliquots for in vitro assays .
  • Degradation monitoring : Perform monthly HPLC-UV checks (λ = 254 nm) to detect decomposition peaks .

Advanced: How does modifying the o-tolyl substituent position affect pharmacokinetics and target binding?

Answer:

  • Stereoelectronic effects : Para-substituted o-tolyl groups increase steric bulk, reducing CYP3A4 metabolism but potentially impairing solubility (clogP >3) .
  • Crystallographic data : Meta-substitution disrupts π-stacking with hydrophobic enzyme pockets, as seen in pyridazine-based inhibitors .
  • In vivo profiling : Compare oral bioavailability (rat models) of ortho vs. meta analogs using LC-MS/MS plasma analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

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